Nivolumab

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Nivolumab is a monoclonal antibody that affects the immune system and helps control the growth of cancer cells . It is used in the treatment of different types of cancer, including melanoma, lung cancer, renal cell carcinoma, and Hodgkin lymphoma .

Synthesis Analysis

A physicochemical and functional characterization of Nivolumab was carried out, which was subjected to various stress conditions: heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that exposure to light had the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Molecular Structure Analysis

The complex structure of Nivolumab with PD-1 has been reported . Structural and functional analyses unexpectedly revealed an N-terminal loop outside the IgV domain of PD-1. This loop is not involved in recognition of PD-L1 but dominates binding to Nivolumab .Chemical Reactions Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . Exposure to light was the stress test with the greatest impact on the samples, revealing the formation of non-natural dimers and a different isoform profile .Physical And Chemical Properties Analysis

Nivolumab was subjected to various stress conditions, including heat, freeze/thaw cycles, agitation, light exposure, and high hypertonic solution . The results showed that Nivolumab demonstrated stability up to 60 °C (1 h) .Wissenschaftliche Forschungsanwendungen

Treatment of Metastatic Non-Small-Cell Lung Cancer (NSCLC)

Nivolumab, in combination with Ipilimumab and chemotherapy, has been shown to improve outcomes in terms of overall survival (OS) and progression-free survival (PFS) for patients with metastatic NSCLC . This combination is now considered the standard of care in the treatment of metastatic NSCLC .

Treatment of Advanced and Metastatic Cervical Cancer

Nivolumab has emerged as a potential therapeutic option for advanced and metastatic cervical cancer . Various Nivolumab treatment regimens have been rigorously assessed for their effectiveness and outcomes within this patient cohort .

Combination with Platinum-Doublet Chemotherapy

The FDA has approved the use of Nivolumab with Ipilimumab in combination with platinum-doublet chemotherapy . This approval was primarily based on the CheckMate 9LA trial, an open-label trial in patients with metastatic or recurrent NSCLC without prior therapy for metastatic disease .

Wirkmechanismus

Target of Action

Nivolumab is a fully human IgG4 monoclonal antibody that primarily targets the immune checkpoint programmed death receptor-1 (PD-1) . PD-1 is a protein on the surface of immune cells called T cells .

Mode of Action

Nivolumab works by blocking PD-1, a type of immunotherapy known as a checkpoint inhibitor . By blocking PD-1, Nivolumab prevents a signal that inhibits the activation of T cells from attacking the cancer . This allows the immune system to recognize and destroy cancer cells .

Biochemical Pathways

The primary biochemical pathway affected by Nivolumab is the PD-1/PD-L1 signaling pathway . Normally, this pathway helps to maintain immune homeostasis by preventing overactivation of T cells. By blocking PD-1, Nivolumab disrupts this immune evasion, allowing T cells to recognize and attack cancer cells .

Pharmacokinetics

Nivolumab exhibits linear pharmacokinetics with a dose-proportional increase in peak concentration and area under the curve (AUC). The time to peak plasma concentration ranges between 1-4 hours . It is administered intravenously every 2-4 weeks . The absorption pharmacokinetic properties respective to the administration of a dose of 10 mg/kg are reported to be Cmax, Tmax .

Result of Action

The molecular and cellular effects of Nivolumab’s action primarily involve the activation of T cells and the subsequent immune response against cancer cells . Nivolumab and Ipilimumab induced cell death and apoptosis in cardiomyocutes . Both ICIs increased NLRP3, MyD88 and p65/NF-kB expression compared to untreated cells .

Action Environment

The efficacy of Nivolumab can be influenced by various environmental factors. For instance, the combination of Nivolumab with other drugs, such as Ipilimumab, has been shown to enhance therapeutic outcomes across various cancers . It’s important to note that the use of nivolumab can also be associated with a distinct set of adverse effects, particularly immune-related adverse effects affecting various organs .

Safety and Hazards

Eigenschaften

| { "Design of the Synthesis Pathway": "The synthesis pathway of Nivolumab involves the coupling of two monoclonal antibodies, which are produced separately and then combined to form the final product. The first antibody targets the programmed death-1 (PD-1) receptor on T-cells, while the second antibody targets the Fc-gamma receptor on immune cells. The coupling of these two antibodies results in the formation of Nivolumab, which is a fully human IgG4 monoclonal antibody.", "Starting Materials": [ "PD-1 receptor targeting monoclonal antibody", "Fc-gamma receptor targeting monoclonal antibody" ], "Reaction": [ "The PD-1 receptor targeting monoclonal antibody and the Fc-gamma receptor targeting monoclonal antibody are produced separately using recombinant DNA technology.", "The two monoclonal antibodies are purified using chromatography techniques.", "The purified monoclonal antibodies are then combined and allowed to react under controlled conditions.", "The reaction results in the formation of Nivolumab, which is a fully human IgG4 monoclonal antibody that targets the PD-1 receptor on T-cells and blocks its interaction with PD-L1 and PD-L2 ligands." ] } | |

CAS-Nummer |

946414-94-4 |

Produktname |

Nivolumab |

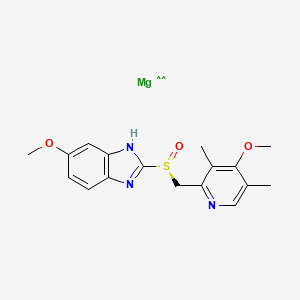

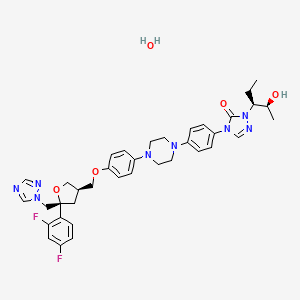

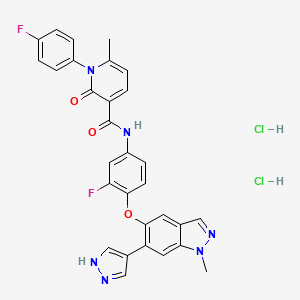

Molekularformel |

C6362H9862N1712O1995S42 |

Molekulargewicht |

143599.39 g·mol−1 |

Synonyme |

Nivolumab; BMS 936558; MDX 1106; ONO 4538; Opdivo; Anti-PD-1 human monoclonal antibody MDX-1106.; BMS 936558; BMS-936558; HSDB 8256; MDX 1106; MDX-1106; Nivolumab; ONO 4538; ONO-4538; Opdivo; UNII-31YO63LBSN; |

Herkunft des Produkts |

United States |

Q & A

Q1: What is the mechanism of action of Nivolumab?

A1: Nivolumab is a fully human, immunoglobulin G4 (IgG4), programmed cell death-1 (PD-1) immune checkpoint inhibitor antibody. [] It binds to the PD-1 receptor on T cells, blocking its interaction with ligands PD-L1 and PD-L2. This inhibition prevents the deactivation of T cells, thereby restoring their ability to recognize and attack tumor cells. []

Q2: What are the downstream effects of PD-1 inhibition by Nivolumab?

A2: By blocking the PD-1 pathway, Nivolumab enables T cell activation and promotes an anti-tumor immune response. This can lead to increased infiltration of cytotoxic CD8+ T cells into the tumor microenvironment, increased production of interferon-gamma (IFN-γ) stimulated cytokines, and ultimately, tumor regression. [, ]

Q3: What is the molecular formula and weight of Nivolumab?

A3: While the specific molecular formula and weight are not mentioned in the provided abstracts, Nivolumab is a large protein molecule, specifically a monoclonal antibody of the IgG4 subclass. Its structure is complex and not easily defined by a simple formula like small molecule drugs.

Q4: Is there research on improving the physicochemical properties of Nivolumab for subcutaneous injection?

A4: Yes, recent research explores using machine learning to engineer Nivolumab variants with improved properties for subcutaneous delivery. One variant exhibited a 10°C higher melting temperature and enhanced aggregation resistance under heat stress compared to the original Nivolumab. []

Q5: Has Nivolumab demonstrated efficacy in preclinical models?

A9: Preclinical studies utilizing a murine version of an enhanced potency oncolytic Herpes Simplex Virus (HSV) expressing human GM-CSF and the gibbon ape leukemia virus membrane R- glycoprotein (GALV-GP R-), in combination with an anti-mouse-PD-1 antibody, demonstrated enhanced regression of both injected and un-injected tumors in mice. [] This suggests a potential synergistic effect when combining Nivolumab with other immunotherapeutic approaches.

Q6: What are the known mechanisms of resistance to Nivolumab?

A10: While the provided research does not offer a detailed analysis of Nivolumab resistance mechanisms, it highlights that alterations in driver oncogenes, such as EGFR and ALK, are associated with a poor prognosis in NSCLC patients receiving Nivolumab. [] This suggests that these oncogenic pathways might contribute to resistance. Further research is needed to elucidate the specific mechanisms underlying resistance to Nivolumab.

Q7: What are the common adverse effects associated with Nivolumab?

A11: Although this Q&A focuses on scientific aspects and not side effects, it's important to note that, like all medications, Nivolumab can cause adverse effects. The provided research mentions several immune-related adverse events (irAEs), including colitis [], hypothyroidism [, , ], liver dysfunction [, , ], pneumonitis [, ], nephritis [], rash [], hypersensitivity reactions [], infusion reactions [], diabetic ketoacidosis [], vitiligo [], and psoriasis with psoriatic arthritis. [] It also highlights the risk of acute graft-versus-host disease (GVHD) in patients who received allogeneic stem cell transplantation. [] In the context of combined treatment with Nivolumab and ipilimumab, higher rates of dermatologic, hepatic, and cardiovascular toxicities were observed. []

Q8: Are there efforts to improve Nivolumab delivery to specific targets?

A12: While the provided research doesn't focus on targeted delivery strategies, engineering Nivolumab for subcutaneous injection aims to enhance patient convenience and potentially impact pharmacokinetic properties. [] This could indirectly influence drug delivery and distribution in the body.

Q9: Are there any biomarkers under investigation to predict Nivolumab efficacy?

A13: Research is ongoing to identify reliable biomarkers for Nivolumab response. While tumor PD-L1 expression has shown limited predictive value, other potential markers, such as tumor mutational burden (TMB), are being investigated. [, ] Additionally, early changes in tumor size and circulating immune cells during Nivolumab treatment are being explored as potential predictors of response. [, ]

Q10: What analytical methods are used to characterize Nivolumab?

A10: Although specific details about analytical methods are not extensively discussed in the provided abstracts, several techniques are likely employed for characterizing and quantifying Nivolumab. These may include:

- ELISA (Enzyme-Linked Immunosorbent Assay): To measure Nivolumab concentration in biological fluids like serum and cerebrospinal fluid. []

- Flow cytometry: To analyze immune cell populations and activation status in blood and tumor biopsies. [, ]

- Immunohistochemistry (IHC): To assess the expression of Nivolumab targets, such as PD-1 and its ligands, and other immune markers in tumor tissues. [, ]

- Gene expression profiling: Techniques like RNA sequencing are used to analyze changes in gene expression associated with Nivolumab treatment, particularly focusing on immune-related genes and pathways. [, ]

Q11: What research infrastructure supports Nivolumab development?

A15: The development of Nivolumab is supported by a global network of academic institutions, pharmaceutical companies, and clinical trial sites. Notably, the International Immuno-Oncology Network (II-ON) plays a crucial role in advancing research on Nivolumab and other immunotherapies. This network facilitates collaboration and knowledge sharing to accelerate the development of novel cancer treatments. []

Q12: What are some milestones in Nivolumab's development?

A12: Key milestones in the development and approval of Nivolumab include:

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Cyclohexanamine;2-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]-4-methylpentanoic acid](/img/structure/B1139130.png)

![(E)-2-(4-fluorophenyl)sulfonyl-3-[1-(3-nitrophenyl)sulfonylpyrrol-2-yl]prop-2-enenitrile](/img/structure/B1139141.png)